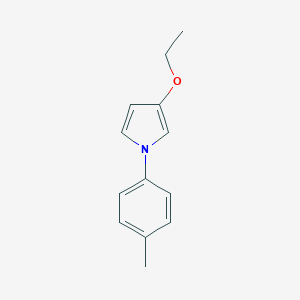

3-ethoxy-1-(p-tolyl)-1H-pyrrole

Description

Properties

CAS No. |

141694-13-5 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-ethoxy-1-(4-methylphenyl)pyrrole |

InChI |

InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |

InChI Key |

BJLJIHPNYOENOH-UHFFFAOYSA-N |

SMILES |

CCOC1=CN(C=C1)C2=CC=C(C=C2)C |

Canonical SMILES |

CCOC1=CN(C=C1)C2=CC=C(C=C2)C |

Synonyms |

1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of pyrrole derivatives, including 3-ethoxy-1-(p-tolyl)-1H-pyrrole, in the development of anticancer agents. Pyrrole compounds have shown activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds designed with pyrrole scaffolds have been reported to inhibit key kinases like CDK2 and EGFR, leading to cell cycle arrest and reduced cell proliferation .

Antibacterial Properties:

Pyrrole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy. For example, halogen substitutions have been associated with increased activity against resistant strains such as MRSA .

Material Science

Conductive Polymers:

this compound can be utilized in the synthesis of conductive polymers. The incorporation of ethoxy and p-tolyl groups into the pyrrole structure enhances the solubility and processability of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthetic Applications

Versatile Synthetic Intermediates:

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including cyclization and functionalization processes, leading to the formation of more complex molecules with diverse biological activities. For instance, it can be used in the synthesis of fused pyrrole compounds that demonstrate enhanced bioactivity against inflammatory mediators .

Case Studies

Comparison with Similar Compounds

Key Findings :

- The p-tolyl group’s methyl moiety improves lipophilicity and steric stabilization, crucial for binding in biological systems (e.g., TNF-α inhibition in pyrazole analogs) .

- Electron-withdrawing groups (e.g., tosyl, nitro) reduce pyrrole’s aromaticity, whereas electron-donating groups (e.g., ethoxy) enhance it .

Key Findings :

- Transition metal catalysis (e.g., Cu(II)) enhances regioselectivity and yield for polysubstituted pyrroles .

- Solvent-free conditions (e.g., for tosyl-pyrroles) simplify purification but may lower yields due to isomerization .

Spectroscopic Properties

¹H NMR and mass spectrometry data provide insights into structural differences:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethoxy-1-(p-tolyl)-1H-pyrrole, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis via cyclization or condensation reactions is typical for pyrrole derivatives. For example, analogous compounds (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole) are synthesized using acid-catalyzed reactions or transition-metal-mediated coupling . Optimize solvent choice (e.g., xylene for reflux ) and catalysts (e.g., chloranil for dehydrogenation ). Purification via column chromatography or recrystallization (ethanol/hexane mixtures) ensures high purity . Monitor reaction progress using TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR/IR : Assign peaks for the ethoxy group (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂ in ¹H NMR; C-O stretch at ~1100 cm⁻¹ in IR) .

- X-ray crystallography : Resolve the crystal lattice to confirm substituent positions and bond angles, as demonstrated for 1-(3,5-dimethoxybenzyl)-1H-pyrrole . Use software like SHELXTL for refinement .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodology :

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. Pyrrole derivatives often show moderate solubility in DMSO .

- Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor via HPLC; store in inert atmospheres (argon) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer activity?

- Methodology : Modify substituents (e.g., replace ethoxy with methoxy or hydroxyl groups) and evaluate tubulin polymerization inhibition, as seen in analogues like (1-(4-hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone . Use MTT assays on cancer cell lines (e.g., HeLa) and compare IC₅₀ values. Correlate electronic effects (Hammett constants) with bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields for pyrrole derivatives?

- Methodology :

- Reaction optimization : Vary stoichiometry (e.g., 1.4 equiv chloranil in xylene for dehydrogenation ), temperature, and catalyst loading.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized species). For low yields (<50%), switch to microwave-assisted synthesis to reduce reaction time .

Q. How does the electronic nature of the p-tolyl group influence the reactivity of this compound in further functionalization?

- Methodology : Perform DFT calculations to map electron density (e.g., at the pyrrole β-position). Experimentally, test electrophilic substitution (e.g., nitration) or cross-coupling (Suzuki-Miyaura) reactions. Compare reactivity with analogues lacking the electron-donating methyl group (e.g., phenyl vs. p-tolyl) .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

- Methodology :

- HPLC-MS : Use a C18 column with acetonitrile/water gradient to separate impurities. Set detection limits to <0.1% .

- GC-MS : Identify volatile byproducts (e.g., unreacted precursors) using a DB-5 column .

Safety and Handling Considerations

Q. What safety protocols are essential when handling this compound in a research lab?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.